1,2,3,5-Tetramethylbenzene
Overview
Description
1,2,3,5-Tetramethylbenzene, also known as isodurene, is an organic compound classified as an aromatic hydrocarbon. It consists of a benzene ring with four methyl groups attached at the 1, 2, 3, and 5 positions. This compound is a colorless liquid with a camphor-like odor and is nearly insoluble in water but soluble in organic solvents .
Mechanism of Action
Target of Action
1,2,3,5-Tetramethylbenzene, also known as Isodurene , is an organic compound classified as an aromatic hydrocarbon . The precise targets of this compound remain partially elusive. It is believed to engage in various interactions with other compounds, including proteins and enzymes, potentially modulating their structure and function .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to changes in their structure and function
Biochemical Pathways
Given its potential interaction with proteins and enzymes , it can be inferred that it may influence various biochemical pathways depending on the specific targets it interacts with.
Pharmacokinetics
It is known that it is a flammable colorless liquid which is nearly insoluble in water but soluble in organic solvents . This suggests that its bioavailability may be influenced by factors such as the route of administration and the presence of organic solvents.
Result of Action
Given its potential interaction with proteins and enzymes , it may lead to changes in their structure and function, which could have downstream effects on cellular processes.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to be a volatile organic compound (VOC) present in oily wastewater, and it can undergo substitution, abstraction, and addition reactions with OH radicals in the atmosphere and wastewater . Furthermore, it is a flammable substance and should be kept away from heat sources . Its solubility in water and organic solvents can also influence its distribution in the environment and its interactions with biological targets.
Biochemical Analysis
Biochemical Properties
1,2,3,5-Tetramethylbenzene plays a role in biochemical reactions primarily as a substrate for various enzymatic processes. It interacts with enzymes such as cytochrome P450 monooxygenases, which catalyze the hydroxylation of the methyl groups on the benzene ring. This interaction leads to the formation of hydroxylated metabolites, which can further undergo conjugation reactions with glucuronic acid or sulfate, facilitating their excretion from the body . Additionally, this compound can interact with proteins and other biomolecules through hydrophobic interactions, influencing their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms . This compound can also modulate the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases and other phase II enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, reducing the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by activating transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant and detoxification genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and alterations in cellular function . These effects are often dose-dependent and can vary based on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal toxic effects, but at higher doses, it can cause significant toxicity. For example, high doses of this compound have been associated with neurotoxic effects, respiratory irritation, and liver damage in animal studies . Threshold effects have been observed, where certain doses are required to elicit specific toxic responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hydroxylation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can then be conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic flux of this compound can be influenced by the availability of cofactors such as NADPH and the expression levels of relevant enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and interaction with transport proteins . It can accumulate in lipid-rich tissues due to its hydrophobic nature . The distribution of this compound within the body can be influenced by factors such as blood flow, tissue affinity, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can localize to various cellular compartments, including the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its biochemical interactions and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetramethylbenzene can be synthesized from mesitylene. Mesitylene is first converted to mesityl bromide, which then reacts with magnesium to form a Grignard reagent. This reagent is subsequently alkylated with dimethyl sulfate to produce this compound .
Industrial Production Methods: Industrially, this compound can be isolated from the reformed fraction of oil refineries. It can also be produced by methylation of toluene, xylenes, and trimethylbenzenes .
Chemical Reactions Analysis
1,2,3,5-Tetramethylbenzene undergoes various chemical reactions, including:
Oxidation: It can react with strong oxidizing agents, sometimes resulting in vigorous reactions or explosions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,3,5-Tetramethylbenzene has several scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Industry: It serves as a solvent for coatings, dyes, and plastic products.
Environmental Studies: It is studied for its behavior and reactions in the environment, particularly in atmospheric chemistry and wastewater treatment.
Comparison with Similar Compounds
1,2,3,5-Tetramethylbenzene is one of three isomers of tetramethylbenzene. The other two isomers are:
- 1,2,3,4-Tetramethylbenzene (Prehnitene)
- 1,2,4,5-Tetramethylbenzene (Durene)
Uniqueness: this compound is unique due to its specific arrangement of methyl groups, which influences its chemical properties and reactivity compared to its isomers .
Properties
IUPAC Name |
1,2,3,5-tetramethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-7-5-8(2)10(4)9(3)6-7/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIMMTCNYPIMRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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DSSTOX Substance ID |
DTXSID6026119 | |
Record name | 1,2,3,5-Tetramethylbenzene | |
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Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,3,5-tetramethylbenzene appears as a pale yellow to white liquid with a camphor-like odor. Flash point 165 °F. Less dense than water and only negligibly soluble in water. Slightly irritates the skin and eyes. Slightly toxic by ingestion but may irritate the mouth, throat and gastrointestinal tract., Pale yellow to white liquid with a camphor-like odor; [CAMEO] | |
Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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Record name | 1,2,3,5-Tetramethylbenzene | |
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Boiling Point |
388.4 °F at 760 mmHg (USCG, 1999) | |
Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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Flash Point |
146 °F (USCG, 1999) | |
Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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Density |
0.891 at 68 °F (USCG, 1999) - Less dense than water; will float | |
Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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Vapor Density |
4.63 (USCG, 1999) - Heavier than air; will sink (Relative to Air) | |
Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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Vapor Pressure |
0.49 [mmHg] | |
Record name | 1,2,3,5-Tetramethylbenzene | |
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CAS No. |
527-53-7 | |
Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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Record name | 1,2,3,5-Tetramethylbenzene | |
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Record name | Isodurene | |
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Record name | Benzene, 1,2,3,5-tetramethyl- | |
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Record name | 1,2,3,5-Tetramethylbenzene | |
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Record name | 1,2,3,5-tetramethylbenzene | |
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Melting Point |
-10.6 °F (USCG, 1999) | |
Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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